Mifepristone-d3

Description

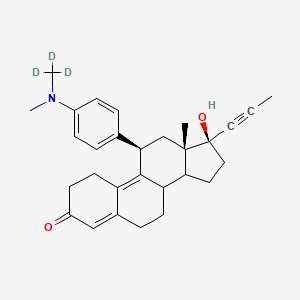

Structure

3D Structure

Properties

Molecular Formula |

C₂₉H₃₂D₃NO₂ |

|---|---|

Molecular Weight |

432.61 |

Synonyms |

(11β,17β)-11-[4-(Dimethylamino-d3)phenyl]-17-hydroxy-17-(1-propyn-1-yl)estra-4,9-dien-3-one; RU-486-d3; RU-38486-d3; Mifegyne-d3; Mifeprex-d3; _x000B_Mifestone-d3; VGX 410-d3; |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Characterization of Mifepristone D3

Advanced Synthetic Methodologies for Deuterium (B1214612) Incorporation

The synthesis of Mifepristone-d3 involves the introduction of three deuterium atoms into the N,N-dimethylamino group of the parent molecule, Mifepristone (B1683876). caymanchem.com This selective labeling is critical for its function as an internal standard, ensuring that it is chemically identical to the analyte but mass-shifted for distinct detection. medchemexpress.com

The common strategy for this deuteration involves utilizing a deuterated reagent to introduce the trideuteromethyl group. While specific proprietary synthesis methods are not fully disclosed in publicly available literature, the general approach would likely involve the reaction of the N-desmethyl or N,N-didesmethyl precursor of Mifepristone with a deuterated methylating agent. For instance, trideuteromethyl iodide (CD3I) or a similar reagent could be used to introduce the labeled methyl group onto the nitrogen atom of the aminophenyl side chain.

Alternative methods for deuterium incorporation in organic molecules include exchange reactions, where protons are replaced by deuterons under specific conditions, often catalyzed by acids, bases, or metals. google.com However, for a stable, non-exchangeable label required for an internal standard, direct synthesis using deuterated building blocks is the preferred and more controlled method. google.com This ensures the deuterium atoms are located at a specific, non-labile position within the molecule.

Physico-Chemical Analysis of Isotopic Purity and Deuterium Distribution

The utility of Mifepristone-d3 as an internal standard is fundamentally dependent on its high isotopic purity and the precise knowledge of its deuterium distribution. Several analytical techniques are employed to characterize these properties.

Mass Spectrometry (MS) is the primary tool for determining isotopic purity and the distribution of deuterated forms (d1-d3). caymanchem.comcaymanchem.com By analyzing the mass-to-charge ratio (m/z) of the molecule, the relative abundance of the unlabeled (d0), singly (d1), doubly (d2), and triply (d3) deuterated species can be quantified. For instance, in mass spectrometry analysis, the precursor ion for Mifepristone is m/z 430.1, while for Mifepristone-d3, it is m/z 433.1, reflecting the mass difference of the three deuterium atoms. vulcanchem.com High-resolution mass spectrometry (HRMS) can further confirm the elemental composition and the success of the deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ²H NMR, is another powerful technique. ¹H NMR can confirm the absence or significant reduction of proton signals at the site of deuteration. Conversely, ²H NMR would show a signal corresponding to the deuterium atoms, confirming their location within the molecule.

Commercial suppliers of Mifepristone-d3 provide certificates of analysis that specify the isotopic purity. For example, a purity of ≥99% for deuterated forms (d1-d3) with ≤1% d0 is a common specification. caymanchem.com Some suppliers also provide more detailed isotopic distribution data.

Below is an interactive data table summarizing the physico-chemical properties of Mifepristone-d3.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₂D₃NO₂ | caymanchem.comusbio.net |

| Molecular Weight | 432.61 g/mol | usbio.netlgcstandards.com |

| Appearance | Pale Yellow Solid | usbio.net |

| Melting Point | 74-76°C | usbio.net |

| Solubility | Soluble in Chloroform and Methanol. caymanchem.comcaymanchem.comusbio.net | caymanchem.comcaymanchem.comusbio.net |

| Isotopic Purity | ≥99% deuterated forms (d1-d3) | caymanchem.comcaymanchem.com |

| Purity (HPLC) | >95% | lgcstandards.com |

| Storage Temperature | -20°C | caymanchem.comcaymanchem.comusbio.net |

| Stability | ≥ 4 years | caymanchem.comcaymanchem.com |

Isotopic Stability and Exchange Mechanisms in Relevant Research Matrices

For an internal standard to be reliable, its isotopic label must be stable throughout sample preparation, storage, and analysis. The deuterium atoms in Mifepristone-d3 are attached to a carbon atom in the N-methyl group, forming a strong carbon-deuterium (C-D) bond. This bond is generally stable and not prone to exchange with protons from the surrounding solvent or matrix under typical analytical conditions. google.com

The stability of the C-D bond is in contrast to deuterium labels on heteroatoms like oxygen or nitrogen (O-D, N-D), which can be labile and readily exchange with protons in protic solvents. google.com The placement of the deuterium on the methyl group in Mifepristone-d3 is a deliberate synthetic choice to ensure its isotopic stability.

Research matrices, such as plasma, urine, or tissue homogenates, are complex aqueous environments. The stability of Mifepristone-d3 in these matrices is crucial for accurate bioanalytical method development. While specific studies on the isotopic exchange of Mifepristone-d3 in various matrices are not extensively published, the inherent stability of the C-D bond suggests that back-exchange (replacement of deuterium with hydrogen) is minimal under standard bioanalytical conditions.

However, extreme pH or temperature conditions during sample processing could potentially induce isotopic exchange, although this is unlikely with validated analytical methods. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a technique used to study protein conformational dynamics, which highlights the potential for exchange under certain conditions, but the C-D bonds in Mifepristone-d3 are significantly more stable than the amide hydrogens studied in HDX-MS. nih.govmdpi.com Therefore, for its intended application as an internal standard in quantitative mass spectrometry, Mifepristone-d3 is considered isotopically stable.

Advanced Bioanalytical Methodologies Employing Mifepristone D3

Development and Validation of Quantitative Mass Spectrometric Assays.mdpi.comnih.govunil.chrsc.orgmedchemexpress.comsemanticscholar.orgresearchgate.netrsc.orgnih.gov

The robust nature of quantitative mass spectrometric assays allows for the accurate determination of mifepristone (B1683876) and its metabolites in various biological samples, including plasma, serum, and whole blood. nih.govnih.govresearchgate.net These methods are validated according to stringent international guidelines to ensure they meet high standards of specificity, accuracy, precision, and robustness. journaljpri.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications for Quantitative Analysis.mdpi.comnih.govrsc.orgmedchemexpress.comresearchgate.netnih.govjournaljpri.comresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantification of mifepristone and its metabolites due to its high sensitivity and specificity. nih.govimedpub.com These methods typically involve a sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by chromatographic separation and mass spectrometric detection. mdpi.comimedpub.com

One validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS) method for the determination of mifepristone and its metabolites in whole blood utilizes a simple LLE procedure. mdpi.com This method demonstrated excellent validation parameters, including a low limit of quantification (LOQ) of 0.5 ng/mL for all analytes and high coefficients of determination (R²) greater than 0.999. nih.gov The use of deuterated internal standards, including Mifepristone-d3, contributed to the high recovery and minimal matrix effects observed. mdpi.comnih.gov

Another study developed a rapid and robust HPLC-MS/MS method for quantifying mifepristone and its active metabolite, metapristone, in mouse plasma and tissue samples. rsc.org This method also employed LLE for sample preparation and achieved a low limit of quantification for mifepristone of 0.040 ng/mL in plasma. rsc.org While this study used levonorgestrel (B1675169) as an internal standard, it highlighted the potential for overestimation of the compound in processed samples after long-term storage and suggested that a deuterated internal standard like Mifepristone-d3 could correct for this. rsc.org

The table below summarizes key parameters from a validated UHPLC-QqQ-MS/MS method. nih.gov

| Analyte | Linear Range (ng/mL) | Limit of Quantification (ng/mL) | Intraday Precision (RSD%) | Interday Precision (RSD%) | Intraday Accuracy (RE%) | Interday Accuracy (RE%) |

| Mifepristone | 0.5 - 500 | 0.5 | ≤ 5.0 | ≤ 6.1 | -4.2 to 3.4 | -3.8 to 2.8 |

| N-Desmethyl-mifepristone | 0.5 - 500 | 0.5 | ≤ 4.4 | ≤ 5.5 | -3.5 to 2.7 | -3.1 to 2.3 |

| N,N-Didesmethyl-mifepristone | 0.5 - 1000 | 0.5 | ≤ 6.2 | ≤ 7.3 | -5.1 to 4.3 | -4.7 to 3.9 |

| 22-OH-mifepristone | 0.5 - 500 | 0.5 | ≤ 5.8 | ≤ 6.9 | -4.9 to 4.1 | -4.5 to 3.7 |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies.medchemexpress.comnih.govjournaljpri.com

While LC-MS/MS is more commonly used, gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of mifepristone. Mifepristone-d3 is suitable for use as an internal standard in GC-MS applications. caymanchem.com However, GC-MS methods often require derivatization of the analytes to increase their volatility and thermal stability, which can add complexity to the sample preparation process. researchgate.net For instance, a GC/NICI-MS/MS method developed for determining misoprostol (B33685) acid, the active metabolite of misoprostol, involved derivatization to a pentafluorobenzyl oxime-pentafluorobenzyl ester-trimethylsilyl ether before analysis. researchgate.net

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) Applications.researchgate.net

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is a high-resolution mass spectrometry technique that can be used for both quantitative and qualitative analysis of mifepristone and its metabolites. nih.govresearchgate.netnih.gov This technique provides high mass accuracy, which aids in the identification of unknown metabolites. nih.gov While specific studies detailing the use of Mifepristone-d3 in UPLC-QTOF-MS applications for mifepristone are not extensively documented in the provided results, the principles of using a stable isotope-labeled internal standard for accurate quantification remain the same. The high resolving power of QTOF-MS can be particularly beneficial in complex biological matrices to differentiate analytes from isobaric interferences. researchgate.net

Utilization of Mifepristone-d3 as an Internal Standard in Bioanalytical Sciences.mdpi.comnih.govcaymanchem.comrsc.orgmedchemexpress.comresearchgate.netnih.govjournaljpri.comresearchgate.net

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis by mass spectrometry. kcasbio.com Mifepristone-d3, being a deuterium-labeled analog of mifepristone, serves as an ideal internal standard for the quantification of the parent drug. caymanchem.comunil.chmedchemexpress.com

Precision and Accuracy Enhancement in Quantification of Parent Mifepristone.rsc.orgrsc.orgnih.gov

The primary function of an internal standard is to correct for the variability that can occur during sample preparation and analysis. kcasbio.com Because Mifepristone-d3 is chemically and physically very similar to mifepristone, it behaves almost identically during extraction, chromatography, and ionization. researchgate.net This co-elution and co-ionization allow it to compensate for variations in extraction recovery, matrix effects, and instrument response, thereby significantly improving the precision and accuracy of the quantitative results. researchgate.netresearchgate.net The use of a structural analog as an internal standard, while possible, may not provide the same level of accuracy, as differences in physicochemical properties can lead to different behaviors during the analytical process. rsc.orgresearchgate.net

Quantification of Mifepristone Metabolites Utilizing Deuterated Analogs (e.g., N-Desmethyl Mifepristone-d3, Hydroxy Mifepristone-d6).mdpi.comrsc.orgmedchemexpress.comnih.gov

Just as Mifepristone-d3 is used for the parent drug, deuterated analogs of mifepristone's metabolites are employed as internal standards for their respective quantification. mdpi.comnih.gov For example, N-Desmethyl Mifepristone-d3 is used for the accurate measurement of N-desmethyl-mifepristone, and Hydroxy Mifepristone-d6 is used for hydroxy-mifepristone. nih.govveeprho.com

A comprehensive UHPLC-QqQ-MS/MS method successfully quantified mifepristone and its major metabolites (N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, and 22-OH-mifepristone) in whole blood by using a cocktail of deuterated internal standards, including Mifepristone-d3, N-Desmethyl-mifepristone-d3, and 22-OH-mifepristone-d6. mdpi.comnih.gov This approach ensures that each analyte is corrected by its own stable isotope-labeled counterpart, leading to highly reliable and accurate quantification of each compound in the metabolic profile. mdpi.comnih.gov The use of these specific deuterated analogs resulted in excellent recovery and minimal matrix effects for all analytes. nih.gov

The table below details the deuterated internal standards used for the quantification of mifepristone and its metabolites in a validated UHPLC-QqQ-MS/MS method. mdpi.comnih.gov

| Analyte | Internal Standard |

| Mifepristone | Mifepristone-d3 |

| N-Desmethyl-mifepristone | N-Desmethyl-mifepristone-d3 |

| 22-OH-mifepristone | 22-OH-mifepristone-d6 |

Method Validation Parameters and Principles for Deuterated Analytical Standards

The use of deuterated compounds, such as Mifepristone-d3, as internal standards (IS) is a cornerstone of modern quantitative bioanalysis, particularly in methods employing mass spectrometry. medchemexpress.com Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard because they share near-identical physicochemical properties with the analyte, causing them to co-elute chromatographically and experience similar extraction recovery and matrix effects. medchemexpress.comresearchgate.net This ensures high accuracy and precision in quantification. researchgate.net The validation of a bioanalytical method using a deuterated standard is a rigorous process designed to prove that the method is suitable for its intended purpose. europa.eufda.gov This involves evaluating a series of specific parameters to ensure the reliability, reproducibility, and accuracy of the analytical data. europa.eugabi-journal.net

Selectivity and Specificity Evaluations

Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample. gabi-journal.netresearchgate.net These potentially interfering components can include endogenous matrix constituents, metabolites, and co-administered drugs. researchgate.net For methods utilizing a deuterated internal standard like Mifepristone-d3, specificity evaluations must demonstrate a lack of interference at the retention times and mass-to-charge ratios of both the analyte (mifepristone) and the internal standard. europa.eu

In a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-QqQ-MS/MS) method for determining mifepristone in human blood, Mifepristone-d3 was employed as the internal standard. mdpi.comsemanticscholar.org The selectivity of this method was established by analyzing at least five different lots of blank human blood to check for potential endogenous interference. mdpi.comsemanticscholar.org The results confirmed that no significant interfering signals from the biological matrix were observed at the specific retention times for either mifepristone or its deuterated analogue, Mifepristone-d3, ensuring the method's high specificity. mdpi.com According to regulatory guidelines, the response from interfering components should not exceed 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and 5% of the internal standard's response. europa.eu

Linearity and Calibration Curve Establishment

Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrument's response over a defined range. researchgate.net This relationship is established using a calibration curve, which is constructed by analyzing a series of calibration standards prepared at known concentrations in the same biological matrix as the study samples. uknml.com The range of the curve is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). gabi-journal.net

For the UHPLC-QqQ-MS/MS method using Mifepristone-d3, linearity was successfully established for mifepristone over a concentration range of 0.5 ng/mL to 500 ng/mL. mdpi.comsemanticscholar.org The method demonstrated excellent linearity, with a coefficient of determination (R²) consistently greater than 0.999. mdpi.comsemanticscholar.orgnih.gov This high R² value indicates a strong correlation and fit of the data points to the linear regression model. mdpi.com In some cases, a weighted linear regression (e.g., 1/x or 1/x²) may be used to improve accuracy and precision, especially at the lower end of the calibration range. researchgate.netnih.gov

Table 1: Linearity and Calibration Range Data for Mifepristone Assays This table is interactive. You can sort and filter the data.

| Analyte | Internal Standard | Method | Calibration Range | Coefficient of Determination (R²) | Source |

|---|---|---|---|---|---|

| Mifepristone | Mifepristone-d3 | UHPLC-QqQ-MS/MS | 0.5 - 500 ng/mL | > 0.999 | mdpi.com, semanticscholar.org |

| Mifepristone | Alfaxolone | HPLC-MS/MS | 0.5 - 500 ng/mL | > 0.997 | nih.gov |

Intra- and Inter-day Precision and Accuracy Assessments

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy refers to the closeness of the mean test results to the true or nominal concentration of the analyte. It is expressed as the relative error (RE). Both are assessed at multiple concentration levels (e.g., LLOQ, low, medium, and high QC) within a single analytical run (intra-day) and across different runs on separate days (inter-day). gabi-journal.net

In the method utilizing Mifepristone-d3 as the internal standard, both intra- and inter-day precision and accuracy were evaluated. mdpi.com The validation results showed that the RSD% for precision and the RE% for accuracy did not exceed ±13.2% for all quality control samples. mdpi.comsemanticscholar.orgnih.gov These values fall well within the generally accepted regulatory limit, which is typically ±15% (and ±20% at the LLOQ). researchgate.net

Table 2: Example of Intra- and Inter-day Precision and Accuracy Data This table is interactive. You can sort and filter the data.

| Analyte | Quality Control (QC) Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Acceptance Criteria | Source |

|---|---|---|---|---|---|---|---|

| Mifepristone | Low (e.g., 3x LLOQ) | < 13.2% | < 13.2% | < ±13.2% | < ±13.2% | ≤ 15% | mdpi.com, semanticscholar.org |

| Mifepristone | Medium | < 13.2% | < 13.2% | < ±13.2% | < ±13.2% | ≤ 15% | mdpi.com, semanticscholar.org |

Recovery and Matrix Effect Determination in Research Samples

Extraction recovery is a measure of the efficiency of the sample preparation process, indicating the percentage of the analyte extracted from the biological matrix. gabi-journal.net The matrix effect is the alteration (suppression or enhancement) of the analyte's ionization in the mass spectrometer's source due to co-eluting compounds from the matrix. researchgate.net Because Mifepristone-d3 is physicochemically almost identical to mifepristone, it is expected to have a similar recovery and be affected by the matrix in the same way, thereby compensating for variations and ensuring accurate quantification. nih.gov

In the validated method for mifepristone quantification in human blood, the extraction recovery was found to be high, ranging from 96.3% to 114.7%. mdpi.comsemanticscholar.orgnih.gov The matrix effect was determined to be between -3.0% and +14.7%, indicating that the impact of endogenous components on the ionization of mifepristone and its deuterated standard was minimal and within acceptable limits. mdpi.comsemanticscholar.orgnih.gov These findings confirm that the chosen extraction procedure and chromatographic conditions effectively minimized the influence of the biological matrix. mdpi.com

Table 3: Recovery and Matrix Effect Findings This table is interactive. You can sort and filter the data.

| Parameter | Result Range | Interpretation | Source |

|---|---|---|---|

| Extraction Recovery | 96.3% – 114.7% | High and consistent extraction efficiency. | mdpi.com, nih.gov, semanticscholar.org |

Stability Studies of Analyte and Internal Standard in Preclinical Biological Matrices

Stability evaluations are critical to ensure that the concentration of the analyte (mifepristone) and the internal standard (Mifepristone-d3) does not change from the time of sample collection to the time of analysis. gabi-journal.net This includes assessing stability under various conditions that mimic sample handling and storage, such as bench-top (short-term) stability at room temperature, freeze-thaw stability, and long-term storage stability at frozen temperatures. fda.gov

A study validating a method with Mifepristone-d3 investigated the short-term stability of mifepristone and its metabolites. semanticscholar.org The results showed that the compounds were stable, with percentage bias values ranging from 0.75% to 10.90%. semanticscholar.org For mifepristone specifically, the bias was between 0.82% and 5.02%, demonstrating its stability during sample processing conditions. semanticscholar.org The use of a stable isotope-labeled internal standard like Mifepristone-d3 is particularly advantageous as any minor degradation of the analyte would likely be mirrored by the internal standard, thus not affecting the accuracy of the final quantitative result. medchemexpress.com

Determination of Lower Limits of Quantification (LLOQ) and Detection (LLOD)

The Lower Limit of Detection (LLOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise but not necessarily quantified with acceptable accuracy and precision. amazonaws.com The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision (typically ≤20% RSD) and accuracy (typically within ±20% of the nominal value). gabi-journal.net

In the UHPLC-QqQ-MS/MS method that used Mifepristone-d3 for the quantification of mifepristone in human blood, the LLOQ was established at 0.5 ng/mL. mdpi.comsemanticscholar.orgnih.gov This level of sensitivity is crucial for pharmacokinetic studies where analyte concentrations can be very low. mdpi.com Another study quantifying mifepristone reported a calculated limit of quantification of 50 pg injected on-column, with an LOD of 30 pg. nih.gov The use of a highly sensitive analytical technique combined with a robust internal standard like Mifepristone-d3 enables the development of methods with very low LLOQs, suitable for a wide range of preclinical and clinical research applications. mdpi.comnih.gov

Preclinical Pharmacokinetic and Drug Metabolism Research Utilizing Mifepristone D3

In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Investigations

In vitro systems are fundamental to predicting a drug's behavior in vivo. Mifepristone-d3 plays a key role in these assays by enabling robust and reliable quantification.

Hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily, are widely used to assess the metabolic stability of new chemical entities. mdpi.com In these assays, a test compound (mifepristone) is incubated with liver microsomes, and the rate of its disappearance over time is measured. doi.org To ensure accurate quantification and to account for any variations during sample preparation and analysis, a known concentration of Mifepristone-d3 is added as an internal standard to each sample before extraction and LC-MS/MS analysis. caymanchem.comnih.gov

The primary metabolic pathways for mifepristone (B1683876) involve N-demethylation and hydroxylation, reactions primarily catalyzed by CYP3A4. fda.govhres.ca Studies using human liver microsomes have identified CYP3A4 as the principal enzyme in mifepristone oxidation. fda.gov The use of a deuterated internal standard like Mifepristone-d3 is crucial for accurately determining kinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint), which are used to predict in vivo hepatic clearance. mdpi.com

Table 1: Example Data from a Typical in vitro Metabolic Stability Assay for Mifepristone

| Time (minutes) | Mifepristone Remaining (%) | Calculated In Vitro Half-life (t½, min) | Calculated Intrinsic Clearance (Clint, µL/min/mg protein) |

|---|---|---|---|

| 0 | 100 | 23.8 | 34.0 |

| 5 | 86 | ||

| 15 | 65 | ||

| 30 | 42 | ||

| 45 | 28 | ||

| 60 | 18 |

Note: Data are representative examples based on typical metabolic stability experiments and may not reflect specific study results. mdpi.com

Primary hepatocytes in suspension culture are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes and cofactors, providing a more comprehensive picture of drug metabolism. youtube.com When mifepristone is incubated with hepatocytes, it is converted into several metabolites. nih.gov The main metabolites result from N-demethylation (forming mono-demethylated and di-demethylated metabolites) and terminal hydroxylation of the propynyl (B12738560) chain. fda.govnih.gov

Mifepristone-d3 is used as an internal standard to accurately quantify both the parent drug and its metabolites. researchgate.net After incubation, samples are quenched and Mifepristone-d3 is added. The samples are then processed and analyzed by LC-MS/MS. nih.gov This allows for the creation of a metabolite profile, showing the relative abundance of each metabolic species. mdpi.com Studies using human hepatic S9 fractions have identified N-desmethyl mifepristone as a major metabolite and N,N-didesmethyl mifepristone as a minor metabolite across species like rats, monkeys, and humans. nih.gov

Table 2: Common Mifepristone Metabolites Quantified Using a Deuterated Internal Standard

| Metabolite Name | Metabolic Reaction | Common Abbreviation |

|---|---|---|

| N-desmethyl-mifepristone | N-Demethylation | RU 42633 |

| N,N-didesmethyl-mifepristone | N-Didemethylation | RU 42848 |

| Hydroxylated mifepristone | Hydroxylation | RU 42698 |

Source: FDA Label Information. fda.gov

Beyond its use as an internal standard, deuterium (B1214612) labeling can be a powerful tool to investigate metabolic mechanisms. The substitution of a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of the enzymatic reaction. This phenomenon, known as the kinetic isotope effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. juniperpublishers.com

Hepatocyte Incubation Studies for Metabolite Profiling and Identification

In Vivo Pharmacokinetic Studies in Non-Human Research Models

Animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole-organism system before human trials.

Preclinical in vivo pharmacokinetic studies of mifepristone have been conducted in various animal models, including rats, mice, and monkeys. drugbank.comtga.gov.aufrontiersin.org A typical study involves administering a defined dose of mifepristone to the animals, followed by the collection of biological samples (e.g., blood, plasma, tissues) at multiple time points. rsc.orgfrontiersin.org

For instance, in a study using BALB/c mice, plasma and various tissue samples were collected to trace the distribution of mifepristone and its metabolites. rsc.org Sample preparation for these complex matrices often involves a liquid-liquid or solid-phase extraction procedure to isolate the analytes of interest. rsc.orgimedpub.com To correct for procedural losses and matrix effects during analysis, Mifepristone-d3 is added as an internal standard to every sample before the extraction process begins. researchgate.net This ensures that the final calculated concentration of mifepristone in the plasma or tissue is accurate, allowing for the reliable determination of key pharmacokinetic parameters. nih.gov

The use of a stable isotope-labeled internal standard like Mifepristone-d3 is the gold standard in bioanalytical methods for pharmacokinetic studies. medchemexpress.commedchemexpress.com When analyzing biological samples with LC-MS/MS, Mifepristone-d3 co-elutes with the unlabeled mifepristone during the chromatography step. However, the mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). nih.gov

This co-elution is advantageous because any variability in the process—such as extraction efficiency, sample injection volume, or ionization efficiency in the mass spectrometer source—affects both the analyte (mifepristone) and the internal standard (Mifepristone-d3) equally. By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to highly precise and accurate quantification. nih.gov This method allows for the determination of mifepristone concentrations over a wide range, from picograms to nanograms per milliliter, which is essential for accurately defining its pharmacokinetic profile, including its absorption rate, distribution volume, and elimination half-life. rsc.org

Theoretical Considerations of Deuterium Substitution on Pharmacokinetic Parameters

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can significantly influence the pharmacokinetic properties of a drug molecule. markmanadvisors.comnih.gov This is primarily due to the "kinetic isotope effect," a phenomenon wherein the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. markmanadvisors.com Consequently, more energy is required to break the C-D bond, which can lead to a slower rate of metabolism for deuterated compounds compared to their non-deuterated counterparts. markmanadvisors.com

This alteration in metabolic rate can manifest in several ways, potentially offering therapeutic advantages. A reduced rate of metabolism can lead to a longer half-life, increased systemic exposure, and a more favorable pharmacokinetic profile. markmanadvisors.comnih.gov For instance, a flatter pharmacokinetic curve might be achieved, indicating a longer duration of action at a lower maximum plasma concentration. markmanadvisors.com This could potentially enhance efficacy while minimizing dose-dependent side effects. markmanadvisors.com

However, the impact of deuteration on pharmacokinetics is not always predictable. markmanadvisors.com The effect is most pronounced when the C-H bond cleavage is the rate-limiting step in the drug's metabolism. markmanadvisors.com If other metabolic pathways are more dominant, the effect of deuteration may be negligible. Furthermore, deuterium substitution can sometimes lead to "metabolic switching," where the body metabolizes the drug through alternative pathways, which may or may not be beneficial. markmanadvisors.com

Preclinical Drug-Drug Interaction Studies (DDI) Using Stable Isotopes

Stable isotope-labeled compounds, such as Mifepristone-d3, are instrumental in preclinical drug-drug interaction (DDI) studies. These studies are crucial for predicting how co-administered drugs may affect the pharmacokinetics of a new drug candidate. The use of stable isotopes allows for the simultaneous administration of the labeled and unlabeled drug (a "cassette" or "cocktail" approach), enabling a direct comparison of their pharmacokinetic profiles within the same biological system. nih.gov

This methodology offers several advantages. It reduces inter-individual variability, as each subject serves as their own control. It also increases the efficiency of preclinical screening by allowing multiple compounds to be tested simultaneously. nih.gov

In a typical preclinical DDI study involving Mifepristone-d3, the deuterated compound could be co-administered with a known inhibitor or inducer of CYP3A4, the primary enzyme responsible for mifepristone's metabolism. nih.govdrugbank.com For example, ketoconazole (B1673606) is a strong inhibitor of CYP3A4. nih.gov By analyzing the plasma concentrations of both mifepristone and Mifepristone-d3 over time, researchers can precisely quantify the extent to which the interacting drug alters the metabolism of mifepristone. An increase in the plasma concentration of mifepristone in the presence of the inhibitor would indicate a significant DDI. nih.gov

The data generated from such studies are vital for predicting potential clinical DDIs and for informing dosing recommendations when mifepristone is co-administered with other medications. nih.gov

Table of Pharmacokinetic Parameters of Mifepristone:

| Parameter | Value | Source |

| Absorption | ||

| Bioavailability | ~69% (20 mg oral dose) | fda.gov |

| Time to Peak Plasma Concentration (Tmax) | ~90 minutes | fda.govnih.gov |

| Distribution | ||

| Plasma Protein Binding | 98% (to albumin and α1-acid glycoprotein) | fda.govnih.gov |

| Metabolism | ||

| Primary Metabolic Pathways | N-demethylation, terminal hydroxylation | fda.govfda.gov |

| Primary Metabolizing Enzyme | CYP3A4 | fda.govnih.govfda.gov |

| Active Metabolites | RU 42 633 (N-monodemethylated), RU 42 848 (N-didesmethylated), RU 42 698 (hydroxylated) | fda.govfda.gov |

| Elimination | ||

| Elimination Half-life | 18 hours (terminal) | fda.govnih.gov |

| Route of Excretion | Feces (83%), Urine (9%) | fda.govfda.gov |

Mechanistic and Receptor Interaction Studies with Deuterated Mifepristone Analogs

Investigation of Isotope Effects on Receptor Binding Affinity

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can sometimes lead to a kinetic isotope effect, potentially altering reaction rates and, by extension, binding affinities due to changes in bond vibrational frequencies. Investigating such effects is crucial for validating the use of deuterated analogs as true surrogates for the parent compound in biological assays.

Mifepristone (B1683876) is well-characterized for its high binding affinity to both the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR). wikipedia.orgrndsystems.com It binds to the progesterone receptor with an affinity approximately five times greater than that of endogenous progesterone. nps.org.au Its affinity for the glucocorticoid receptor is noted to be more than three times that of dexamethasone (B1670325) and over ten times that of cortisol. wikipedia.orgstressmarq.com Specific in vitro assays have determined IC50 values of approximately 0.2 nM for the PR and 2.6 nM for the GR. medchemexpress.commedchemexpress.com Further studies have reported K_i values of 0.64 nM for the PR and 0.1 nM for the GR. caymanchem.com

While detailed binding affinity data for the parent compound, Mifepristone, are well-established, the scientific literature does not provide extensive, direct comparative studies quantifying the isotope effects of Mifepristone-d3 on receptor binding affinity. The prevalent use of Mifepristone-d3 as an internal standard in pharmacokinetic studies is predicated on the assumption that the deuterium substitution does not significantly alter its physicochemical and biochemical properties, including its ability to bind to receptors. veeprho.comcaymanchem.com Deuteration has gained attention for its potential to affect the pharmacokinetic and metabolic profiles of drugs, but specific data on altered receptor affinity for Mifepristone-d3 remains limited. medchemexpress.commedchemexpress.cominvivochem.com

Interactive Table: Reported Binding Affinities of Mifepristone

| Receptor | Parameter | Value (nM) | Reference |

| Progesterone Receptor (PR) | IC_50 | 0.2 | medchemexpress.commedchemexpress.com |

| Glucocorticoid Receptor (GR) | IC_50 | 2.6 | medchemexpress.commedchemexpress.com |

| Progesterone Receptor (PR) | K_i | 0.64 | caymanchem.com |

| Glucocorticoid Receptor (GR) | K_i | 0.1 | caymanchem.com |

| Androgen Receptor (AR) | K_i | 0.65 | caymanchem.com |

Deuterium Labeling for Elucidating Enzyme Kinetics and Reaction Mechanisms

Deuterium-labeled compounds are invaluable for studying drug metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow the rate of metabolic reactions that involve breaking this bond (a primary kinetic isotope effect). This phenomenon allows researchers to probe metabolic pathways and identify sites of enzymatic modification.

The use of deuterated mifepristone has been instrumental in studying the kinetics of these metabolic transformations. In one such investigation, deuterated mifepristone was used as an internal standard to accurately measure the concentrations of the parent drug and its metabolites in plasma over time. nih.gov The study found that after administration, the mono-demethylated and di-demethylated metabolites peaked at one hour, while the hydroxylated metabolite reached its maximum concentration at four hours. nih.gov The ability to precisely quantify each compound separately, made possible by the distinct mass of the deuterated standard, provides clear insights into the orchestration and kinetics of the metabolic cascade. nih.gov

Interactive Table: Key Metabolites of Mifepristone

| Metabolite | Metabolic Process | Key Enzyme |

| Monodemethylated Mifepristone | N-Demethylation | CYP3A4 |

| Didemethylated Mifepristone | N-Demethylation | CYP3A4 |

| Hydroxylated Mifepristone | Hydroxylation | CYP3A4 |

Future Directions and Emerging Research Avenues for Mifepristone D3

Advancements in Deuterated Compound Synthesis and Characterization Techniques

The synthesis of deuterated compounds like Mifepristone-d3 is a specialized field that continues to evolve. General strategies for introducing deuterium (B1214612) into a molecule involve either using deuterated starting materials or performing hydrogen-deuterium exchange reactions on the final compound or a late-stage intermediate. For a complex molecule like mifepristone (B1683876), the synthesis would likely involve a multi-step process where a deuterated precursor is incorporated early in the synthetic route. For instance, the synthesis of metapristone, a derivative of mifepristone, involves the demethylation of mifepristone. nih.gov A similar strategic approach, likely employing a deuterated methylating agent, would be envisioned for producing N-Demethyl Mifepristone-d3. veeprho.com

Advances in synthetic methodologies, such as the use of novel catalysts and reagents, are continually improving the efficiency and selectivity of deuteration. These advancements are crucial for producing highly pure, specifically labeled compounds like Mifepristone-d3, which is essential for its applications in sensitive analytical methods.

The characterization of these deuterated compounds relies on a suite of sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for confirming the exact location and incorporation level of deuterium atoms within the molecule. Mass spectrometry (MS) is another indispensable tool, used to confirm the molecular weight of the deuterated compound and to ensure its isotopic purity. nih.gov Techniques like Fourier-transform infrared (FT-IR) spectroscopy can also be employed to provide a comprehensive spectral profile of the synthesized compound.

Expanding Applications in Advanced Analytical Chemistry and Omics Research

The primary and most well-established application of Mifepristone-d3 is as an internal standard in advanced analytical chemistry. veeprho.com Due to its chemical similarity to mifepristone but with a distinct mass, Mifepristone-d3 is the ideal internal standard for quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.commdpi.com This is critical for accurately measuring the concentration of mifepristone and its metabolites in complex biological matrices such as human plasma and whole blood. mdpi.com

The use of deuterated internal standards like Mifepristone-d3 significantly enhances the accuracy and precision of bioanalytical methods by correcting for variations in sample preparation and instrument response. mdpi.com This has been demonstrated in studies developing and validating UHPLC-QqQ-MS/MS methods for the determination of mifepristone and its metabolites. mdpi.comsemanticscholar.org The high recovery rates achieved in these studies underscore the value of using deuterated analogs. mdpi.comsemanticscholar.org

| Analytical Application | Technique | Role of Mifepristone-d3 | Key Findings |

| Quantification of Mifepristone in Biological Samples | UHPLC-QqQ-MS/MS | Internal Standard | Enables accurate and precise measurement of mifepristone and its metabolites in human whole blood, with high recovery rates. mdpi.comsemanticscholar.org |

| Metabolic Pathway Analysis | LC-MS/MS | Internal Standard and Tracer | Facilitates the identification and quantification of mifepristone metabolites, aiding in the elucidation of its biotransformation in humans. mdpi.com |

Potential for Novel Mechanistic Insights Through Isotopic Probes in Preclinical Discovery

The use of isotopically labeled compounds like Mifepristone-d3 holds significant promise for gaining novel mechanistic insights in preclinical drug discovery. As a progesterone (B1679170) and glucocorticoid receptor antagonist, mifepristone's mechanism of action involves competitive binding to these receptors. nih.govdrugbank.comwikipedia.org The availability of a deuterated version allows for more precise studies of its pharmacokinetic and pharmacodynamic properties without altering its fundamental biological activity.

One key area of investigation is in understanding the direct effects of mifepristone on cellular processes. For instance, a recent study utilized single-embryo RNA sequencing to investigate the direct effects of mifepristone on embryogenesis, revealing significant alterations in cellular pathways related to viability, proliferation, and development. mdpi.com While this study used the non-deuterated compound, future studies could employ Mifepristone-d3 to more accurately quantify the compound's uptake and distribution within embryonic tissues, providing a clearer link between exposure and the observed molecular changes.

Furthermore, deuterated compounds can be used to study the kinetic isotope effect, which can provide insights into enzyme reaction mechanisms. By strategically placing deuterium at a site of metabolic transformation, researchers can investigate the rate-limiting steps in the metabolism of mifepristone. This can help in designing new analogs with improved metabolic stability. symeres.com

Preclinical studies have also demonstrated the potential of mifepristone in inhibiting the growth of various cancer cells. caymanchem.com The use of Mifepristone-d3 in such studies could help in delineating the on-target versus off-target effects of the drug. By accurately quantifying the concentration of the drug at the tumor site and correlating it with the observed anti-proliferative effects, researchers can gain a more precise understanding of its therapeutic window and mechanism of action in a cancer context.

| Research Area | Application of Mifepristone-d3 | Potential Mechanistic Insight |

| Developmental Biology | Quantification of tissue distribution | Correlating precise embryonic exposure with changes in gene expression and developmental pathways. mdpi.com |

| Drug Metabolism | Kinetic isotope effect studies | Identifying rate-limiting steps in the metabolic breakdown of mifepristone to inform the design of more stable analogs. symeres.com |

| Oncology | Precise quantification in tumor models | Differentiating on-target from off-target effects to better understand the anti-cancer mechanism of action. caymanchem.com |

Q & A

Basic Research Questions

Q. How can researchers synthesize Mifepristone-d3 with high isotopic purity, and what methodological steps ensure reproducibility?

- Methodology :

- Use deuteration techniques such as hydrogen-deuterium exchange under controlled conditions (e.g., acidic/basic catalysts or transition metal-mediated reactions).

- Purify via HPLC or column chromatography to isolate the deuterated compound, ensuring minimal residual protiated impurities.

- Validate isotopic purity (>98% deuterium incorporation) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

- Key Considerations : Document reaction parameters (temperature, solvent, catalyst), and include detailed protocols in supplementary materials to enable replication .

Q. What analytical techniques are most effective for characterizing Mifepristone-d3’s isotopic labeling and chemical stability?

- Methodology :

- Quantitative NMR (qNMR) : Compare integration ratios of deuterated vs. protiated signals.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic distribution patterns.

- Accelerated Stability Testing : Expose the compound to stressors (heat, light, humidity) and monitor degradation via LC-MS .

Q. How should researchers address stability challenges when storing Mifepristone-d3 for long-term studies?

- Methodology :

- Store lyophilized samples at -80°C in inert atmospheres (argon/nitrogen) to minimize deuterium loss.

- Conduct periodic stability checks using LC-MS to detect deuterium back-exchange or degradation.

- Use stabilizers like antioxidants (e.g., BHT) for solutions, and avoid protic solvents .

Advanced Research Questions

Q. What experimental designs are optimal for assessing isotopic effects of Mifepristone-d3 on glucocorticoid receptor binding affinity?

- Methodology :

- Surface Plasmon Resonance (SPR) : Compare binding kinetics (KD, kon/koff) of deuterated vs. protiated forms.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic changes (ΔH, ΔS) to identify deuteration-induced shifts.

- Molecular Dynamics Simulations : Model deuterium’s impact on hydrogen bonding and conformational flexibility .

Q. How can contradictions in metabolic pathway data from Mifepristone-d3 tracer studies be resolved?

- Methodology :

- Cross-Validation : Compare data from LC-HRMS (for metabolite identification) and radiolabeled assays (for quantification).

- Isotope Effect Analysis : Adjust for kinetic isotope effects (KIEs) using computational models (e.g., DFT calculations).

- Multi-Omics Integration : Correlate metabolomics data with transcriptomic/proteomic profiles to identify confounding factors .

- Critical Step : Publish raw datasets and computational code to enable peer validation .

Q. What strategies mitigate variability in cross-species pharmacokinetic studies using Mifepristone-d3?

- Methodology :

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate species-specific parameters (e.g., CYP3A4/5 expression levels).

- Microsampling Techniques : Use serial blood draws in rodents to reduce inter-individual variability.

- Cohort Stratification : Group subjects by genetic polymorphisms affecting drug metabolism (e.g., CYP3A4*22 allele) .

Methodological Frameworks for Rigorous Research

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize Mifepristone-d3 research questions?

- Implementation :

- Feasibility : Pilot studies to assess deuterated compound availability and analytical limits.

- Novelty : Focus on underexplored areas (e.g., deuterium’s role in drug-target residence time).

- Ethical : Ensure compliance with DEA regulations for controlled substance analogs .

Q. What statistical approaches are recommended for analyzing low-abundance deuterated metabolites in complex matrices?

- Methodology :

- Signal Deconvolution : Use software like XCMS or Skyline to distinguish isotopic peaks from background noise.

- Machine Learning : Train classifiers on MS/MS libraries to automate metabolite identification.

- Limit of Quantitation (LOQ) : Validate with spiked samples and report confidence intervals .

Data Management and Reproducibility

Q. How should researchers document experimental protocols for Mifepristone-d3 studies to ensure reproducibility?

- Guidelines :

- Provide step-by-step synthesis and characterization protocols in supplementary materials.

- Share raw NMR/MS files in public repositories (e.g., Zenodo) using FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Cite established frameworks (e.g., COSMOS) for metabolomics data standardization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.